molecular formula C19H21ClN2O6 B3976472 N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide

N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide

Cat. No. B3976472
M. Wt: 408.8 g/mol
InChI Key: PDAZMPKWQJOTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide, also known as CNP-TB, is a chemical compound that has been extensively studied in scientific research. CNP-TB has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. Furthermore, the compound has been found to modulate the activity of various ion channels and receptors, including the GABA receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide has been found to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide has been found to have anti-inflammatory and anti-bacterial properties. The compound has also been shown to modulate the activity of various ion channels and receptors, which may have implications for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields of research. However, the compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide. One potential area of research is the development of N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's potential applications in the treatment of various neurological disorders. Furthermore, the mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide needs to be further elucidated to fully understand its potential applications in medicinal chemistry, biochemistry, and pharmacology.
In conclusion, N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide is a chemical compound that has been extensively studied for its potential applications in various fields of research. The compound has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties, as well as potential applications in the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide and its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties. N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, the compound has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O6/c1-4-26-16-9-12(10-17(27-5-2)18(16)28-6-3)19(23)21-15-8-7-13(22(24)25)11-14(15)20/h7-11H,4-6H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAZMPKWQJOTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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